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Compound Name:
2-(2,6-

Dichlorophenoxy)propanamide

Cat. No.: B1601785 Get Quote

An In-depth Technical Guide to 2-(2,6-
Dichlorophenoxy)propanamide
Disclaimer: Publicly available experimental data for 2-(2,6-Dichlorophenoxy)propanamide is

limited. This guide synthesizes information from structurally related compounds, particularly

other dichlorophenoxy herbicides and aryloxyphenoxypropionates, to provide a comprehensive

technical overview. All protocols and mechanisms described herein are based on established

scientific principles for analogous molecules and should be adapted and validated

experimentally for the specific compound of interest.

Introduction
2-(2,6-Dichlorophenoxy)propanamide is a small molecule belonging to the class of phenoxy

herbicides, characterized by a dichlorinated phenyl ring linked via an ether bond to a

propanamide moiety. While specific research on this compound is not extensively documented

in public literature, its structural features suggest potential biological activity, likely analogous to

other well-studied herbicides in its class. This guide aims to provide researchers, scientists,

and drug development professionals with a detailed technical framework for understanding the

physical, chemical, and potential biological properties of 2-(2,6-
Dichlorophenoxy)propanamide. By drawing parallels with closely related and well-

characterized molecules, we can infer its likely behavior and provide a solid foundation for

future research and development.
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This document will delve into the compound's chemical identity, predicted physicochemical

properties, a plausible synthetic route, expected spectroscopic characteristics, and a proposed

mechanism of action based on its structural similarity to known protoporphyrinogen oxidase

(PPO) inhibitors. Furthermore, we will outline potential analytical methodologies for its

quantification and discuss general toxicological considerations.

Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structural and basic chemical

information. For 2-(2,6-Dichlorophenoxy)propanamide, these details are crucial for any

experimental design.
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Property Value Source

IUPAC Name
2-(2,6-

dichlorophenoxy)propanamide
[1]

CAS Number 344411-67-2 [1]

Molecular Formula C₉H₉Cl₂NO₂ [1]

Molecular Weight 234.08 g/mol [1]

Density 1.364 g/cm³ [1]

Canonical SMILES
CC(C(=O)N)OC1=C(C=CC=C

1Cl)Cl
[1]

InChI Key
KVCQWFJJUHDPLB-

UHFFFAOYSA-N
[1]

Predicted LogP ~2.5 - 3.0 Inferred from related structures

Predicted Solubility
Low in water, soluble in

organic solvents
Inferred from related structures

Predicted Melting Point
Not available (solid at room

temp.)
-

Predicted Boiling Point Not available -

Predicted pKa
Not available (amide proton is

weakly acidic)
-

Synthesis and Purification: A Proposed Pathway
A plausible synthetic route for 2-(2,6-Dichlorophenoxy)propanamide can be extrapolated

from established methods for aryloxyphenoxypropionate (APP) herbicides.[2] The core of this

synthesis involves a nucleophilic aromatic substitution followed by amidation.

Proposed Synthetic Workflow
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Step 1: Etherification

Step 2: Ammonolysis
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Caption: Proposed two-step synthesis of 2-(2,6-Dichlorophenoxy)propanamide.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2-(2,6-Dichlorophenoxy)propanoate Ester

To a solution of 2,6-dichlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone,

acetonitrile), add a base such as anhydrous potassium carbonate (1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add an appropriate 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) (1.1

equivalents) dropwise to the reaction mixture.

Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter to remove the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

Purify the crude product by column chromatography on silica gel.

Step 2: Ammonolysis to 2-(2,6-Dichlorophenoxy)propanamide

Dissolve the purified ester intermediate (1 equivalent) in an excess of a saturated solution of

ammonia in methanol.

Stir the reaction mixture in a sealed vessel at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent and excess ammonia under reduced pressure.

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the final product, 2-(2,6-Dichlorophenoxy)propanamide.

Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the structural features of 2-(2,6-
Dichlorophenoxy)propanamide allow for the prediction of its key spectroscopic signatures.

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons

(CH₃) coupled to the adjacent methine proton. The methine proton (CH) would appear as a

quartet. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet.

The two amide protons (-NH₂) would present as a broad singlet.

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the methine

carbon, the carbonyl carbon of the amide, and the carbons of the dichlorinated aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the

C=O stretching of the amide group around 1650-1690 cm⁻¹. N-H stretching vibrations of the

primary amide would be visible as two bands in the region of 3100-3500 cm⁻¹. C-O-C
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stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. Characteristic C-

Cl stretching vibrations would be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. A characteristic isotopic pattern for

two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier. Fragmentation

patterns would likely involve cleavage of the ether bond and loss of the amide group.

Chemical Reactivity and Stability
The chemical reactivity of 2-(2,6-Dichlorophenoxy)propanamide is dictated by its functional

groups: the amide, the ether linkage, and the dichlorinated aromatic ring.

Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid,

2-(2,6-dichlorophenoxy)propanoic acid, under acidic or basic conditions, particularly with

heating.

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh acidic

conditions (e.g., with HBr or HI).

Aromatic Ring: The dichlorinated phenyl ring is relatively unreactive towards electrophilic

aromatic substitution due to the deactivating effect of the chlorine atoms and the ether

oxygen.

The compound is expected to be stable under normal storage conditions, but degradation may

occur upon exposure to strong acids, bases, or high temperatures.

Proposed Mechanism of Action: PPO Inhibition
Many herbicides with a phenoxy scaffold, such as lactofen, exert their phytotoxic effects by

inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] Given the structural similarity, it is

plausible that 2-(2,6-Dichlorophenoxy)propanamide shares this mechanism of action.

The PPO Inhibition Pathway
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PPO Inhibition and Cellular Damage
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Caption: Proposed mechanism of action via PPO inhibition.
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In this proposed pathway, the compound inhibits PPO, a key enzyme in the chlorophyll and

heme biosynthesis pathways. This leads to the accumulation of its substrate,

protoporphyrinogen IX, which then leaks from the chloroplast or mitochondria into the

cytoplasm. In the presence of light and oxygen, this accumulated substrate is converted to

protoporphyrin IX, a potent photosensitizer. The photosensitized protoporphyrin IX generates

reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage,

ultimately leading to cell death.

Analytical Methodology
The quantification of 2-(2,6-Dichlorophenoxy)propanamide in various matrices would likely

employ chromatographic techniques, similar to those used for other phenoxy herbicides.[4]

Analytical Workflow
Sample Preparation

(e.g., Soil, Water, Biological Matrix)

Solvent Extraction
(e.g., Acetonitrile, Ethyl Acetate)

Solid Phase Extraction (SPE)
Cleanup

Instrumental Analysis

HPLC-UV/MS GC-MS (after derivatization)

Quantification
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Caption: A general workflow for the analysis of 2-(2,6-Dichlorophenoxy)propanamide.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV

detector or a mass spectrometer (LC-MS) would be a suitable method for the direct analysis of

the compound. An acidic mobile phase would likely be required to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the

amide group might be necessary to improve volatility and thermal stability.[5] However, direct

analysis may also be possible depending on the compound's thermal properties.

Toxicology and Safety
Specific toxicological data for 2-(2,6-Dichlorophenoxy)propanamide is not available.

However, compounds in the dichlorophenoxy class can exhibit varying degrees of toxicity.[6]

Standard laboratory safety precautions should be observed when handling this compound.

These include:

Working in a well-ventilated fume hood.

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.

Avoiding inhalation of dust and contact with skin and eyes.

Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion
2-(2,6-Dichlorophenoxy)propanamide is a molecule with potential biological activity, likely as

a herbicide, based on its structural similarity to other known active compounds. This technical

guide has provided a comprehensive overview of its predicted properties, a plausible synthetic

route, expected analytical signatures, and a proposed mechanism of action. While much of this

information is extrapolated from related compounds, it provides a robust starting point for

researchers and professionals in the field of drug and herbicide development. Further
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experimental validation is necessary to confirm the properties and activities outlined in this

guide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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